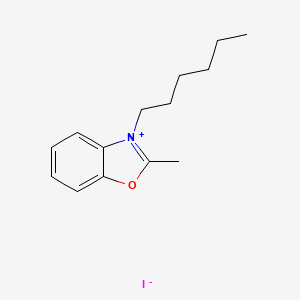

Benzoxazolium, 3-hexyl-2-methyl-, iodide

Description

Benzoxazolium, 3-hexyl-2-methyl-, iodide is a quaternary ammonium salt featuring a benzoxazole core substituted with a hexyl chain at the 3-position and a methyl group at the 2-position, paired with an iodide counterion. The benzoxazolium moiety is aromatic and planar, with the hexyl chain enhancing lipophilicity compared to shorter alkyl derivatives (e.g., ethyl or methyl). This compound is structurally related to cyanine dyes, which are characterized by conjugated systems for light absorption/emission .

Properties

IUPAC Name |

3-hexyl-2-methyl-1,3-benzoxazol-3-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20NO.HI/c1-3-4-5-8-11-15-12(2)16-14-10-7-6-9-13(14)15;/h6-7,9-10H,3-5,8,11H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JODPCJBSBVRLEF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[N+]1=C(OC2=CC=CC=C21)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80886102 | |

| Record name | Benzoxazolium, 3-hexyl-2-methyl-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80886102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54443-90-2 | |

| Record name | Benzoxazolium, 3-hexyl-2-methyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54443-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoxazolium, 3-hexyl-2-methyl-, iodide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054443902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoxazolium, 3-hexyl-2-methyl-, iodide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoxazolium, 3-hexyl-2-methyl-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80886102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 54443-90-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that benzoxazolium derivatives, including 3-hexyl-2-methyl-, iodide, exhibit significant biological activities. These compounds have been studied for their potential to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism of action appears to involve interactions with cellular targets that disrupt normal cell functions, leading to cell death.

Neuroprotective Effects

Benzoxazolium compounds have also been investigated for their neuroprotective properties. Studies suggest that they may modulate pathways involved in neurodegenerative diseases, such as Alzheimer's disease, by binding to amyloid-beta proteins and potentially preventing amyloid deposition in the brain . This property could be crucial for developing diagnostic tools or therapeutic agents aimed at neurodegenerative conditions.

Material Science

Synthesis of Functional Materials

Benzoxazolium compounds are utilized in the synthesis of functional materials due to their unique structural characteristics. For instance, the compound can serve as a precursor in the development of ionic liquids or polymeric materials that exhibit desirable thermal and electrical properties. The ability to tailor the alkyl chain length (such as the hexyl group) allows for the fine-tuning of these properties.

Biological Interactions

Enzyme Modulation

Studies on the interactions of benzoxazolium, 3-hexyl-2-methyl-, iodide with biological systems have revealed its potential effects on various cellular pathways. Interaction studies indicate that these compounds can modulate enzyme activity and influence signaling pathways involved in cell growth and apoptosis. Understanding these interactions is critical for assessing their therapeutic potential and safety profiles.

Comparative Analysis with Related Compounds

The unique structure of this compound sets it apart from other similar compounds within the benzoxazole family. Below is a comparative table highlighting its unique features:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Benzothiazolium | Contains sulfur instead of nitrogen | Exhibits different reactivity due to sulfur's presence |

| Benzimidazolium | Contains an imidazole ring | Different biological activities and applications |

| 2-Methylbenzothiazole | Substituted at the 2-position on a thiazole ring | Different solubility and reactivity patterns |

| This compound | Benzoxazole ring with hexyl and methyl substitutions | Unique combination of functional groups |

Case Studies and Research Findings

Several studies have documented the biological activities and applications of benzoxazolium derivatives:

- Study on Anticancer Activity : A study demonstrated that derivatives could inhibit proliferation in breast cancer cell lines, with IC50 values indicating significant potency against cancer cells.

- Neuroprotective Mechanisms : Research involving animal models showed that benzoxazolium derivatives could reduce amyloid plaque formation, suggesting a protective role against Alzheimer's disease progression .

Mechanism of Action

The mechanism by which Benzoxazolium, 3-hexyl-2-methyl-, iodide exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity. In fluorescent imaging, it may bind to specific cellular targets, emitting fluorescence upon excitation.

Molecular Targets and Pathways Involved:

Antimicrobial Activity: Targets microbial cell membranes and disrupts their function.

Fluorescent Imaging: Binds to specific cellular components, allowing visualization under a fluorescence microscope.

Comparison with Similar Compounds

Research Findings and Challenges

- Stability : Longer alkyl chains (C₆–C₇) improve thermal stability but may complicate purification due to lower crystallinity .

- Toxicity: Limited data exist for iodides with long alkyl chains; ethyl/methyl analogs show moderate toxicity in vitro .

- Performance Trade-offs : Hexyl derivatives may sacrifice aqueous solubility for enhanced lipid bilayer interaction, critical in bioimaging .

Biological Activity

Benzoxazolium, 3-hexyl-2-methyl-, iodide is a quaternary ammonium compound with notable biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

1. Synthesis and Characterization

The synthesis of this compound typically involves quaternization reactions of benzoxazole derivatives with alkyl halides. The resulting compound is characterized using various spectroscopic techniques such as NMR and IR spectroscopy, which confirm the structural integrity and purity of the synthesized product .

2. Biological Activity

2.1 Antimicrobial Properties

Benzoxazolium derivatives have been studied for their antimicrobial activities. Research indicates that these compounds exhibit significant bactericidal effects against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The effectiveness of these compounds is often attributed to their ability to disrupt bacterial membranes and inhibit essential cellular processes .

Table 1: Antimicrobial Activity of Benzoxazolium Derivatives

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Membrane disruption |

| Escherichia coli | 16 µg/mL | Inhibition of cell wall synthesis |

| Pseudomonas aeruginosa | 64 µg/mL | Disruption of membrane integrity |

2.2 Anticancer Activity

Benzoxazolium compounds have also shown promise in cancer treatment. Studies indicate that these compounds can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and the modulation of apoptotic pathways, leading to cell death .

Case Study: Anticancer Effects on MCF-7 Cells

A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. The compound exhibited a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment. Flow cytometry analysis revealed increased early and late apoptotic cells upon treatment with the compound, indicating its potential as an anticancer agent .

The biological activity of Benzoxazolium derivatives can be attributed to several mechanisms:

- Membrane Disruption: The cationic nature of the compound allows it to interact with negatively charged bacterial membranes, leading to leakage of cellular contents.

- Apoptosis Induction: In cancer cells, these compounds can trigger apoptotic pathways by activating caspases and altering mitochondrial membrane potential.

- Enzyme Inhibition: Some studies suggest that Benzoxazolium derivatives may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation .

4. Conclusion

This compound exhibits significant biological activities, particularly in antimicrobial and anticancer domains. Its ability to disrupt microbial membranes and induce apoptosis in cancer cells highlights its potential as a therapeutic agent. Further research is warranted to explore its efficacy in clinical settings and to understand its mechanisms better.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.